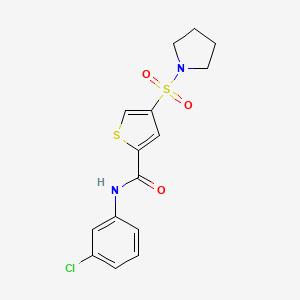![molecular formula C23H28N2O3 B5561617 4-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-methyl-1-phenyl-2-piperazinone](/img/structure/B5561617.png)
4-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-methyl-1-phenyl-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-methyl-1-phenyl-2-piperazinone, commonly known as HMBP, is a chemical compound that is widely used in scientific research applications. HMBP belongs to the family of piperazinone derivatives and is known for its potent pharmacological properties.
Mecanismo De Acción
The mechanism of action of HMBP is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. HMBP is known to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also acts as a potent inhibitor of the prostaglandin E2 receptor EP4, which is known to play a key role in the regulation of inflammation and pain.
Biochemical and Physiological Effects
HMBP has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines. HMBP has also been shown to have a positive effect on cognitive function and memory retention. It is believed to enhance the activity of certain neurotransmitters, such as acetylcholine and dopamine, which are involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HMBP has several advantages for use in lab experiments. It is a potent pharmacological agent that exhibits anti-inflammatory, analgesic, and antipyretic activities. It is also relatively easy to synthesize and purify, making it an ideal compound for use in research applications. However, there are also some limitations associated with the use of HMBP in lab experiments. It is known to have a short half-life, which can make it difficult to study its long-term effects. It is also relatively expensive compared to other compounds, which can limit its use in some research applications.
Direcciones Futuras
There are several future directions for research on HMBP. One area of interest is the potential use of HMBP in the treatment of cancer. It has been shown to have anti-tumor activity in several preclinical studies, and further research is needed to determine its potential as a cancer treatment. Another area of interest is the potential use of HMBP in the treatment of neurodegenerative diseases, such as Alzheimer's disease. It has been shown to have a positive effect on cognitive function and memory retention, and further research is needed to determine its potential as a treatment for these conditions. Finally, there is a need for further research on the mechanism of action of HMBP, as this will provide a better understanding of its pharmacological properties and potential uses.
Métodos De Síntesis
The synthesis of HMBP involves several steps, including the preparation of the starting materials, reaction with the reagents, and purification of the final product. The starting materials used in the synthesis of HMBP are 3-hydroxy-3-methylbutyric acid and 4-chlorobenzoyl chloride. The reaction between these two compounds is carried out in the presence of a base, such as triethylamine, to produce the intermediate compound, 3-(3-hydroxy-3-methylbutyl)benzoic acid. The final step involves the reaction of the intermediate compound with N-methylpiperazine in the presence of a coupling agent, such as dicyclohexylcarbodiimide, to obtain HMBP.
Aplicaciones Científicas De Investigación
HMBP is widely used in scientific research applications due to its potent pharmacological properties. It is known to exhibit anti-inflammatory, analgesic, and antipyretic activities. HMBP has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and pain. It has also been shown to have a positive effect on cognitive function and memory retention.
Propiedades
IUPAC Name |
4-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-methyl-1-phenylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-17-21(26)25(20-10-5-4-6-11-20)15-14-24(17)22(27)19-9-7-8-18(16-19)12-13-23(2,3)28/h4-11,16-17,28H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYZKVYPTUATCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCN1C(=O)C2=CC=CC(=C2)CCC(C)(C)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3-Hydroxy-3-methylbutyl)benzoyl]-3-methyl-1-phenyl-2-piperazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1,1-dioxido-2,3-dihydro-3-thienyl)-1-(2-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5561556.png)
![methyl 4-{[(4-phenoxyphenyl)thio]methyl}benzoate](/img/structure/B5561562.png)

![3-isopropyl-1-methyl-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5561581.png)

![3-[2-(4-nitrobenzylidene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5561589.png)
![1,4-bis[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5561594.png)
![2-(2,5-dimethylphenyl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}acetamide hydrochloride](/img/structure/B5561607.png)

![methyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5561623.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B5561628.png)
![2-(2-methoxyethyl)-9-(5-phenyl-1,2,4-oxadiazol-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5561648.png)